molecular formula C19H14ClN3O B2761061 4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 220835-25-6

4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2761061
CAS RN: 220835-25-6
M. Wt: 335.79
InChI Key: ODBFVJIVUPXYGY-UHFFFAOYSA-N
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Description

4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . It has been used in the synthesis of complex organic compounds .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, a mixture of 5-(4-bromophenyl)-4-chloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine and sodium methoxide was refluxed in methanol for 2 hours . After cooling, the mixture was poured onto ice water .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also undergoes various reactions, making it valuable in the synthesis of complex organic compounds .


Physical And Chemical Properties Analysis

This compound appears as a white crystalline solid . It is poorly soluble in water, but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Scientific Research Applications

Structural Analysis and Nonlinear Optical Properties

A study focused on the structural parameters, electronic properties, and nonlinear optical (NLO) exploration of thiopyrimidine derivatives shows the importance of pyrimidine rings, closely related to the mentioned compound, in nonlinear optics. The research demonstrated the NLO activity potential of these molecules for optoelectronic applications, highlighting their significant electronic and structural characteristics conducive for NLO properties. The findings were supported by density functional theory (DFT) and time-dependent DFT (TDDFT) calculations, providing insights into their promising applications in medicine and NLO fields (Hussain et al., 2020).

Anticancer Applications

Another research avenue for derivatives of this compound is their application in anticancer therapy. A study reported the ultrasound-promoted synthesis of novel thiadiazolopyrimidine derivatives, demonstrating significant in vitro anticancer activities against multiple human tumor cell lines. The study also explored the docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction of these compounds, indicating their potential as anticancer agents with good drug-like properties (Tiwari et al., 2016).

Crystal Structure and Biological Activity

The crystal structure and biological activity of closely related pyrazolopyrimidine compounds have been explored, showing moderate anticancer activity. Such studies underline the importance of structural analysis in understanding the bioactivity of these compounds, potentially guiding the development of new therapeutic agents (Lu Jiu-fu et al., 2015).

Synthesis Techniques and Herbicidal Activity

Research into pyrimidine derivatives also extends into agriculture, where studies on the synthesis and herbicidal activity of such compounds provide valuable insights into developing new agrochemicals. This includes investigating their effectiveness against various plant pests and diseases, thereby contributing to enhanced crop protection strategies (Li Gong-chun, 2011).

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine are various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, growth, and survival, making them important in the development and progression of cancer .

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it can bind to the extracellular regions of receptor tyrosine kinases (RTKs), leading to the activation of these receptors through ligand-induced dimerization or oligomerization . This interaction stabilizes the generation of active dimers, which in turn activates protein tyrosine kinases .

Biochemical Pathways

The compound affects various biochemical pathways associated with its targets. For example, it can inhibit the signaling pathways of tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and others . The inhibition of these pathways can lead to downstream effects such as the suppression of cell proliferation and growth, induction of cell cycle arrest, and promotion of apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and growth, induction of cell cycle arrest, and promotion of apoptosis . These effects can lead to the suppression of tumor growth and the potential eradication of cancer cells .

properties

IUPAC Name

4-chloro-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c1-24-15-9-7-14(8-10-15)23-11-16(13-5-3-2-4-6-13)17-18(20)21-12-22-19(17)23/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBFVJIVUPXYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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